molecular formula C18H16N4O B2376396 N-(4-((6-phenylpyrimidin-4-yl)amino)phenyl)acetamide CAS No. 914217-70-2

N-(4-((6-phenylpyrimidin-4-yl)amino)phenyl)acetamide

Cat. No.: B2376396
CAS No.: 914217-70-2
M. Wt: 304.353
InChI Key: WNEAVCFGHXYVDW-UHFFFAOYSA-N
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Description

N-(4-((6-phenylpyrimidin-4-yl)amino)phenyl)acetamide is a compound that belongs to the class of phenylpyrimidine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a phenylpyrimidine core linked to an acetamide group through an amino bridge.

Preparation Methods

The synthesis of N-(4-((6-phenylpyrimidin-4-yl)amino)phenyl)acetamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the phenylpyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the amino group: The phenylpyrimidine core is then reacted with an amine to introduce the amino group.

    Acetylation: The final step involves the acetylation of the amino group to form the acetamide derivative.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and catalysts .

Chemical Reactions Analysis

N-(4-((6-phenylpyrimidin-4-yl)amino)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the molecule.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include halogens, acids, and bases.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as a biological probe for studying cellular processes.

    Medicine: Research has indicated its potential as an antitumor agent, with studies showing its ability to inhibit the growth of certain cancer cells.

    Industry: It may be used in the development of new materials with specific properties

Comparison with Similar Compounds

N-(4-((6-phenylpyrimidin-4-yl)amino)phenyl)acetamide can be compared with other phenylpyrimidine derivatives, such as:

    N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide: This compound has similar structural features but different biological activities.

    4-(4-fluorophenyl)-N-(4-nitrophenyl)-6-phenylpyrimidin-2-amine: Another derivative with distinct properties and applications.

The uniqueness of this compound lies in its specific structural configuration, which imparts unique biological activities and potential therapeutic applications .

Properties

IUPAC Name

N-[4-[(6-phenylpyrimidin-4-yl)amino]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O/c1-13(23)21-15-7-9-16(10-8-15)22-18-11-17(19-12-20-18)14-5-3-2-4-6-14/h2-12H,1H3,(H,21,23)(H,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNEAVCFGHXYVDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC2=NC=NC(=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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